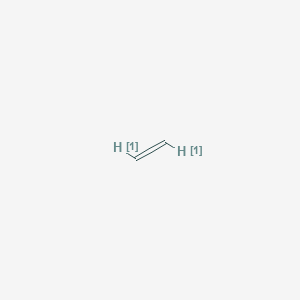

(E)-1,2-Dideuteroethylene

Descripción general

Descripción

Synthesis Analysis

The synthesis of (E)-1,2-Dideuteroethylene involves reducing dideuteroacetylene with chromous chloride solution and copper-activated zinc dust for the trans and cis isomers, respectively. This process yields polydideuteroethylenes with stereoregulated structures, demonstrating significant advancements in polymer chemistry through the utilization of Ziegler catalysts for polymerizing these isomers (Ikeda, Yamamoto, & Tanaka, 1963).

Molecular Structure Analysis

The molecular geometry and vapor pressure of isotopic molecules, including (E)-1,2-Dideuteroethylene, have been investigated to understand their structural differences. It has been found that differences in molecular geometry correlate with variations in vapor pressure, providing insights into hindered rotation in the liquid phase of these molecules (Bigeleisen, Ribnikar, & Hook, 1963).

Chemical Reactions and Properties

Research on the Cd(3P1)-photosensitized isomerization of dideuteroethylene over temperatures ranging from 275–350 °C reveals the formation of cis-1,2- and asym-1,1-dideuteroethylenes as primary products. This study elucidates the mechanistic pathways of isomerization, highlighting the minor products ethane, acetylene, and n-butane (Tsunashima, Hirokami, & Sato, 1968).

Physical Properties Analysis

The spin-lattice relaxation times of trans-1,2-dichloroethylene indicate a liquid-liquid phase transition at -16°C, segregating its liquid state into two distinct phases, L1 and L2. This discovery of a mesomorphic state in trans-1,2-dichloroethylene, akin to a nematic state, sheds light on the unique behavior of molecular motions in different liquid states (Kawanishi, Sasuga, & Takehisa, 1982).

Chemical Properties Analysis

The mass spectra of deuteroethylenes have provided valuable insights into the molecular structure and reactivity of these compounds, elucidating the isotopic effects on their chemical behavior. This research has been crucial for understanding the fundamental properties and reactions of dideuteroethylene and its derivatives (Dibeler, Mohler, & Hemptinne, 1954).

Propiedades

IUPAC Name |

1,2-diprotioethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

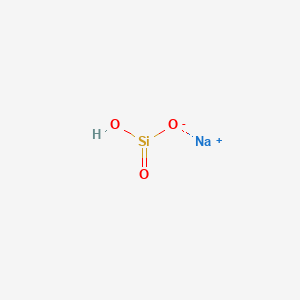

InChI |

InChI=1S/C2H4/c1-2/h1-2H2/i1H,2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGGSQFUCUMXWEO-JCIKQZAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[1H]C=C[1H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

28.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1,2-Dideuteroethylene | |

CAS RN |

1517-53-9 | |

| Record name | (E)-1,2-Dideuteroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,8R)-11-tricyclo[6.2.1.02,7]undeca-2,4,6-trienyl] acetate](/img/structure/B73391.png)